molecular formula C21H44O B102992 1-Heneicosanol CAS No. 15594-90-8

1-Heneicosanol

Cat. No.: B102992
CAS No.: 15594-90-8
M. Wt: 312.6 g/mol
InChI Key: FIPPFBHCBUDBRR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Heneicosanol can be synthesized through the hydrogenation of natural oils and fats. Another method involves the Grignard reaction, where an alkyl halide reacts with magnesium to form a Grignard reagent, which then reacts with a carbonyl compound to produce the alcohol .

Industrial Production Methods: Industrial production of heneicosanol typically involves the hydrogenation of long-chain fatty acids derived from natural sources. This process is carried out under high pressure and temperature conditions in the presence of a catalyst, usually nickel or palladium .

Chemical Reactions Analysis

Types of Reactions: 1-Heneicosanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Heneicosanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

henicosan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22/h22H,2-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPPFBHCBUDBRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70935330
Record name Henicosan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70935330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15594-90-8
Record name 1-Heneicosanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15594-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heneicosanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015594908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Henicosan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70935330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Henicosanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.051
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Record name HENEICOSANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of heneicosanol?

A1: Heneicosanol, also known as 1-heneicosanol, has the molecular formula C21H44O and a molecular weight of 312.57 g/mol.

Q2: How can heneicosanol be characterized spectroscopically?

A2: Heneicosanol can be characterized using various spectroscopic techniques, including infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide information about the functional groups, molecular weight, and structural arrangement of atoms within the molecule. For example, IR spectroscopy can identify the characteristic O-H and C-H stretching vibrations of heneicosanol. [, ]

Q3: What are the typical applications of heneicosanol in material science?

A3: Heneicosanol is commonly employed as a phase change material (PCM) due to its ability to store and release thermal energy during phase transitions. This property makes it valuable in applications such as thermal energy storage, thermal management of buildings, and textiles with enhanced thermal comfort. []

Q4: How does heneicosanol contribute to the properties of Langmuir monolayers?

A4: Heneicosanol forms stable monolayers at the air-water interface, exhibiting various phases and phase transitions depending on temperature and surface pressure. These monolayers serve as model systems to investigate the behavior of amphiphilic molecules at interfaces and have implications for understanding biological membranes and designing novel materials. [, , , , ]

Q5: Can heneicosanol be combined with other materials in formulations?

A5: Yes, heneicosanol can be incorporated into various formulations to enhance specific properties. For instance, it can be combined with polyvinyl butyral resin to create films that reduce evaporation rates from water surfaces, a crucial application for water conservation. [, ]

Q6: Does heneicosanol exhibit any catalytic activity?

A6: While heneicosanol is not primarily known for its catalytic properties, some studies suggest potential antimicrobial activity. For instance, heneicosanol was identified in the chloroform extract of Lycoperdon sp. (a type of puffball mushroom), which showed potential antimicrobial activity. [] Further research is necessary to fully understand its potential in this area.

Q7: Can computational chemistry be used to study heneicosanol?

A7: Yes, computational methods such as molecular docking and ADME (absorption, distribution, metabolism, excretion) prediction can be applied to heneicosanol. For instance, in silico molecular docking analysis was used to predict the potential of heneicosanol derived from cow urine as an antibacterial agent. []

Q8: How does the structure of heneicosanol influence its properties?

A8: Heneicosanol's long hydrophobic alkyl chain and hydrophilic hydroxyl group contribute to its amphiphilic nature, enabling it to form organized structures like monolayers at interfaces. The length and saturation of the alkyl chain impact the packing and phase behavior of these monolayers. [, ]

Q9: Are there any strategies to improve the stability and solubility of heneicosanol?

A10: Encapsulation techniques, such as microencapsulation, can enhance the stability and dispersibility of heneicosanol in various formulations. These techniques involve encapsulating the compound within a protective shell, shielding it from external factors that might compromise its stability. []

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